

AZD7507 discovery and development

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Compound of Interest		
Compound Name:	AZD7507	
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An In-depth Technical Guide on the Discovery and Development of AZD7507

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AZD7507 is a potent and selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical kinase for the regulation, growth, and differentiation of macrophages. Developed by AstraZeneca, AZD7507 emerged from a lead optimization program designed to improve upon earlier compounds by mitigating off-target effects, particularly cardiovascular toxicity. The therapeutic rationale for inhibiting CSF-1R is to deplete tumor-associated macrophages (TAMs), a key component of the tumor microenvironment (TME) that promotes tumor growth, angiogenesis, and immunosuppression. Preclinical studies in various cancer models, including pancreatic ductal adenocarcinoma (PDAC), have demonstrated that AZD7507 effectively depletes TAMs, leading to tumor regression, enhanced anti-tumor T-cell response, and increased survival. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and experimental methodologies related to the development of AZD7507.

Discovery and Lead Optimization

The development of **AZD7507** was driven by the need for a CSF-1R inhibitor with an improved safety profile over its predecessors.[1][2]

Initial Lead Compound: The program began with AZ683, a potent and selective 3-amido-4-anilinoquinoline CSF-1R inhibitor. However, this compound was associated with significant



cardiovascular liabilities, which were linked to off-target ion channel activity.[2]

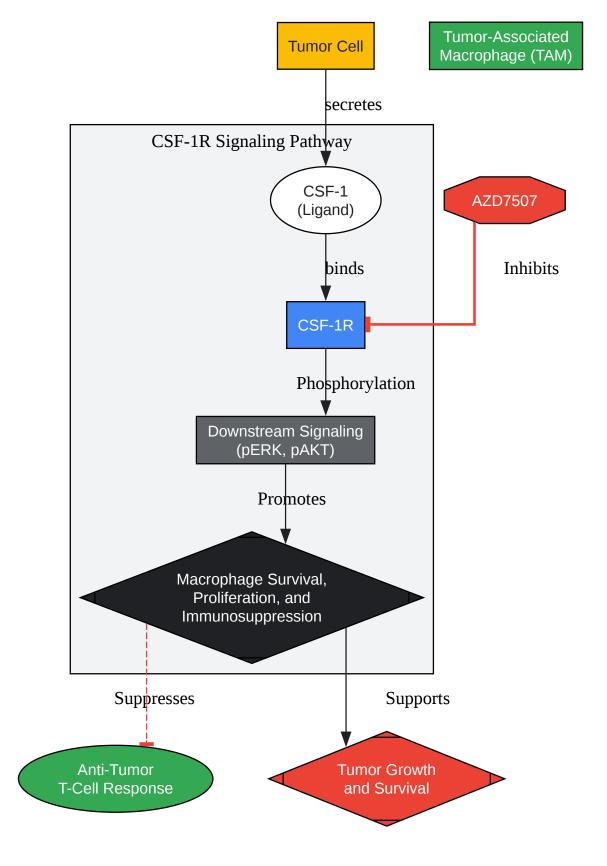
- Optimization Strategy: A focused lead optimization effort was undertaken to reduce the basicity and lipophilicity of the lead series, properties often associated with off-target pharmacology. This led to the exploration of a cinnoline chemical series.[2]
- Identification of AZD7507: The cinnoline compound, referred to as cinnoline 31, retained the
 high potency against CSF-1R while demonstrating a significantly cleaner secondary
 pharmacology profile. This compound, later designated AZD7507, was selected as the
 clinical candidate due to its favorable balance of potency, selectivity, oral pharmacokinetics,
 and improved safety profile.[1][2]

Mechanism of Action

AZD7507 functions as an ATP-competitive inhibitor of the CSF-1R kinase.[3][4] The CSF-1R signaling pathway is fundamental to the function of the mononuclear phagocyte system.[5]

- Target Engagement: In the TME, cancer cells and stromal cells secrete CSF-1, which binds to the CSF-1R on the surface of macrophages.
- Signal Transduction: This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, activating downstream signaling cascades, including the PI3K/AKT and ERK pathways.[4][6] These pathways promote the survival, proliferation, and differentiation of macrophages, often polarizing them towards an immunosuppressive M2-like phenotype.[5][6]
- Inhibition by AZD7507: AZD7507 binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing its phosphorylation and subsequent activation.[4][7]
- Therapeutic Effect: By blocking this crucial signaling, AZD7507 inhibits the survival and function of TAMs. This depletion of immunosuppressive macrophages within the TME enhances the anti-tumor immune response, notably by increasing T-cell activity, and directly impedes tumor growth.[3][8]





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Caption: Mechanism of action of AZD7507 in the tumor microenvironment.



Preclinical Development

AZD7507 underwent extensive preclinical evaluation to characterize its activity, pharmacokinetic profile, and safety.

In Vitro Studies

Kinase and Cellular Activity: AZD7507 proved to be a potent and selective inhibitor of CSF-1R. In cell-based assays using bone marrow-derived macrophages (BMDMs), AZD7507 effectively inhibited CSF-1 induced phosphorylation of CSF-1R and the downstream signaling protein ERK.[3][4] Furthermore, it induced apoptosis in CSF-1R-positive murine bone marrow cells, while having no effect on the proliferation or signaling of cancer cells that do not express CSF-1R, confirming its target specificity.[4]

In Vivo Studies

- Pharmacokinetics: In rats, AZD7507 demonstrated a favorable oral pharmacokinetic profile, with a bioavailability of 42% and an in vivo clearance of 7 mL/min/kg.[1]
- Safety and Toxicology: A key success of the lead optimization program was the improved safety profile of AZD7507. In a 14-day rat dose-range finding study, it showed no significant cardiovascular toxicity.[1] This was further confirmed in 1-month toxicology studies in rats and dogs, where no treatment-related elevations in troponin or cardiac pathology were observed.[1] The IC50 value for the off-target canine L-type voltage-gated calcium channel was >20 μM, a significant improvement over the 3.5 μM for its predecessor, AZ-683.[1]
- Efficacy in Pancreatic Cancer: In a genetically engineered mouse model of pancreatic ductal adenocarcinoma (KPC), AZD7507 treatment led to the shrinkage of established tumors and a significant increase in overall survival.[3][8] This anti-tumor effect was associated with reduced cancer cell proliferation, increased cell death, and a marked depletion of F4/80+ TAMs in the tumor tissue.[3][9] The loss of macrophages also correlated with an enhanced T-cell immune response.[3][8]
- Efficacy in Breast Cancer Xenografts: In MDA-MB-231 breast cancer xenografts, AZD7507 treatment resulted in a dose-dependent depletion of F4/80+ macrophages within the tumors.
 [4]



Data Presentation

Table 1: Pharmacokinetic and Safety Profile of AZD7507

Parameter	Species	Value	Source
Bioavailability	Rat	42%	[1]
In Vivo Clearance	Rat	7 mL/min/kg	[1]
L-type Ca2+ Channel	Canine	>20 μM	[1]

| Cardiovascular Toxicity | Rat, Dog | No significant effects observed in 1-month studies |[1] |

Table 2: Summary of In Vivo Efficacy Studies

Cancer Model	Key Findings	Source
KPC (Pancreatic)	Shrinkage of established tumors; Increased overall survival; Depletion of TAMs; Enhanced T-cell response.	[3][8]

| MDA-MB-231 Xenograft (Breast) | Dose-dependent depletion of F4/80+ macrophages in tumors. |[4] |

Experimental Protocols Western Blotting for Protein Phosphorylation

This protocol was used to assess the inhibition of CSF-1R signaling.[3][4]

- Cell Culture and Treatment: Bone marrow-derived macrophages (BMDMs) are cultured in the presence of CSF-1 with varying concentrations of AZD7507.
- Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.



- Quantification: Protein concentration in the lysates is determined using a BCA assay.
- Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-PAGE.
- Transfer: Proteins are transferred from the gel to a PVDF membrane.
- Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight at 4°C with primary antibodies against p-CSF1R, total CSF1R, p-ERK1/2, total ERK1/2, and a loading control like β-actin.
- Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Model Efficacy Study

This protocol outlines the general procedure for evaluating AZD7507 in mouse models.[3][10]

- Model Establishment: For xenograft models, human cancer cells (e.g., MDA-MB-231) are implanted subcutaneously into immunocompromised mice.[4] For genetic models like the KPC mouse, tumors develop spontaneously.[3]
- Tumor Monitoring: Tumor growth is monitored regularly using calipers.
- Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and dosed with AZD7507 (typically via oral gavage) or a vehicle control.
- Efficacy Assessment: The primary endpoints are tumor growth inhibition and overall survival.

 Animal body weight is monitored as a measure of toxicity.
- Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry (IHC) to confirm macrophage depletion.[9]

Flow Cytometry for Tumor-Infiltrating Macrophages

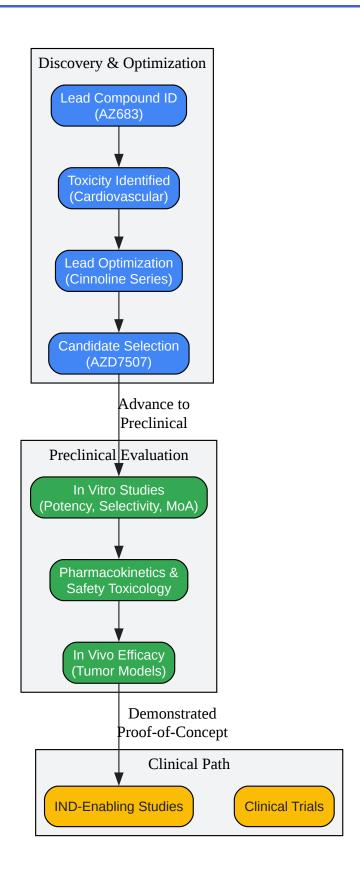
This protocol was used to quantify TAMs in harvested tumors.[9]



- Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
- Cell Staining: The cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers. For TAMs, this typically includes antibodies for CD45 (pan-leukocyte), CD11b (myeloid), and F4/80 (macrophage). A viability dye is included to exclude dead cells.
- Data Acquisition: Samples are run on a flow cytometer to acquire data on tens of thousands of individual cells.
- Data Analysis: A gating strategy is applied to identify the population of interest (e.g., Live ->
 CD45+ -> CD11b+ -> F4/80+ cells) and quantify their frequency as a percentage of total live
 or immune cells.

Development Workflow Visualization





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Caption: The discovery and development workflow for AZD7507.



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